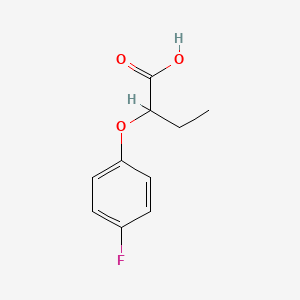

2-(4-Fluorophenoxy)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

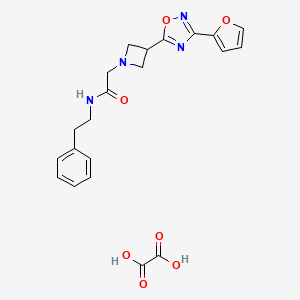

“2-(4-Fluorophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . This compound is a solid in form . It is a novel compound that has gained attention in the scientific community due to its potential in various fields of research and industry.

Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) of “2-(4-Fluorophenoxy)butanoic acid” is 1S/C10H11FO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) . This identifier encodes the molecular structure, which can be used to generate a 3D model or a 2D diagram of the molecule.Physical And Chemical Properties Analysis

“2-(4-Fluorophenoxy)butanoic acid” is a solid at room temperature . The predicted melting point is 88.28°C, and the predicted boiling point is approximately 360.1°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the predicted refractive index is n20D 1.51 .Applications De Recherche Scientifique

High-Performance Liquid Chromatography (HPLC)

- A study by Gatti et al. (1990) explored the use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labelling reagent for HPLC of biologically important thiols. This demonstrates an application in analytical chemistry for sensitive and selective detection methods (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Soil Science and Herbicide Sorption

- Werner, Garratt, and Pigott (2012) reviewed the sorption of phenoxy herbicides like 2,4-D and others to soil, organic matter, and minerals. Their findings highlight the environmental behavior and potential impact of such compounds in agricultural contexts (Werner, Garratt, & Pigott, 2012).

Pharmacology and Cell Biology

- Su et al. (2009) investigated the signaling enzyme phospholipase D (PLD) and its inhibition by compounds like 5-fluoro-2-indolyl des-chlorohalopemide, which could have implications in the development of therapeutics for autoimmunity and cancer metastasis (Su et al., 2009).

Environmental Chemistry

- The study of anaerobic transformation of phenol to benzoate by Genthner, Townsend, and Chapman (1989) using isomeric fluorophenols as analogs provides insights into the biochemical pathways and environmental fate of such compounds (Genthner, Townsend, & Chapman, 1989).

Photolysis in Aqueous Systems

- Pinna and Pusino (2011) studied the photodegradation of aryloxyphenoxy propionic herbicides like cyhalofop in water, highlighting the environmental degradation pathways and stability of these compounds under different conditions (Pinna & Pusino, 2011).

Synthetic Chemistry and Material Science

- Carbonara et al. (2001) examined the influence of introducing an aryloxyalkyl group to carboxylic acids on muscle chloride channel conductance, providing insights into the structure-activity relationship in medicinal chemistry (Carbonara et al., 2001).

Hydrolysis and Adsorption on Soil Colloids

- Research by Pinna et al. (2008) on the stability and adsorption of cyhalofop-butyl, an aryloxyphenoxy-propionic herbicide, helps in understanding the interaction of such chemicals with soil components, crucial for environmental risk assessment (Pinna et al., 2008).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), indicating that it may be harmful if swallowed . It’s recommended to avoid breathing dust, avoid contact with skin and eyes, and use only in a well-ventilated area .

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVASMZXSNTIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997900.png)

![(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2997901.png)

![3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997911.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2997912.png)

![1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2997916.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)

![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)

![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)